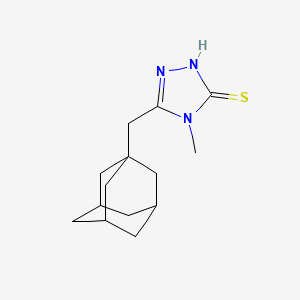

5-(1-金刚烷基甲基)-4-甲基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

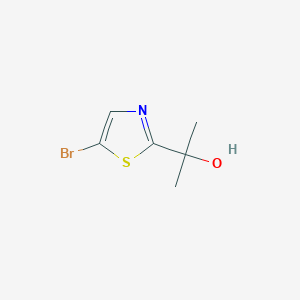

The compound "5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their diverse biological activities. The adamantyl group attached to the triazole ring is a bulky, rigid structure that can influence the compound's physical and chemical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related triazole derivatives often involves the alkylation of pre-existing triazole compounds with various alkylating agents. For instance, the reaction of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides in an alkaline medium can yield a mixture of S- and N-alkylated products . Similarly, the synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids has been achieved through alkylation with chloroacetic acid esters and sodium hydroxide or through etherification with alcohols in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic methods and theoretical calculations. Density functional theory (DFT) calculations can provide insights into the optimized geometry, vibrational wavenumbers, and electronic properties such as HOMO-LUMO energies and natural bond orbital (NBO) analysis . These studies help in understanding the electron density distribution and potential sites for chemical reactivity.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including N- and S-alkylation, as mentioned in the synthesis section. The presence of the adamantyl group can influence the reactivity of the triazole ring. For example, the electron-accepting impact of the triazole fragment on an aromatic ring can activate certain positions for electrophilic substitution reactions. Additionally, the high negative charge on the unsubstituted nitrogen atoms of the triazole ring suggests the possibility of nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as melting points, solubility, and spectral characteristics, can be determined through experimental methods like FT-IR, FT-Raman, NMR, and mass spectrometry. These properties are crucial for the identification of compounds and for predicting their behavior in biological systems. The first hyperpolarizability and molecular electrostatic potential maps can also indicate the potential of these compounds for applications in nonlinear optical materials .

科学研究应用

电子结构和反应性

Odyntsova等(2015)的一项研究重点关注5-(1-金刚烷基甲基)-4-甲基-4H-1,2,4-三唑-3-硫醇衍生物的电子吸收光谱,考察了它们在不同溶剂中的行为。这项研究提供了对这些化合物电子结构和反应性的见解,这对于了解它们在制药和材料科学等各个领域的潜在应用至关重要(Odyntsova等,2015)。

抗菌和抗真菌活性

另一个重要的应用领域是开发抗菌和抗真菌剂。Odyntsova(2016)报道了某些取代衍生物的抗菌和抗真菌活性,重点介绍了它们作为新药的潜力,因为它们毒性低且药理活性显着(Odyntsova,2016)。

合成和理化性质

Odyntsova(2017)对衍生自5-(1-金刚烷基甲基)-4-甲基-4H-1,2,4-三唑-3-硫醇的酯类的合成和理化性质的研究表明了开发具有高生物活性的新物质的可能性。这些物质可以作为合成更复杂化合物的中间体(Odyntsova,2017)。

在化疗应用中的潜力

像Karagoz Genç等(2015)这样的研究探索了衍生物在化疗应用中的用途,包括它们的结构、振动和电子特性。此类研究对于开发新的癌症治疗方法至关重要(Karagoz Genç等,2015)。

抗炎和镇痛特性

El-Emam和Ibrahim(1991)合成了一系列带有金刚烷基的1,2,4-三唑,并评估了它们的抗炎和镇痛活性。这项研究为这些治疗领域的开发新药做出了贡献(El-Emam & Ibrahim,1991)。

安全和危害

作用机制

Target of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It is known that adamantane derivatives have the potential for various chemical and catalytic transformations .

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical reactions, including polymerization .

Pharmacokinetics

It is known that the lipophilicity of a molecule can influence its pharmacokinetic properties .

Result of Action

Adamantane derivatives are known for their high reactivity, which can lead to various chemical transformations .

Action Environment

It is known that the lipophilicity of a molecule can influence its interaction with the environment .

属性

IUPAC Name |

3-(1-adamantylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c1-17-12(15-16-13(17)18)8-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUINTJHZMLQGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)